molecular formula C10H14BrFN2 B13726191 N-(5-bromo-2-fluorobenzyl)-N,N-dimethylmethanediamine

N-(5-bromo-2-fluorobenzyl)-N,N-dimethylmethanediamine

Cat. No.: B13726191
M. Wt: 261.13 g/mol
InChI Key: WEZNOBNABAGYIE-UHFFFAOYSA-N
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Description

N-(5-bromo-2-fluorobenzyl)-N,N-dimethylmethanediamine: is a chemical compound with the molecular formula C10H14BrFN2 It is characterized by the presence of a bromine and fluorine atom attached to a benzyl group, which is further connected to a dimethylmethanediamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-fluorobenzyl)-N,N-dimethylmethanediamine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with N,N-dimethylmethanediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(5-bromo-2-fluorobenzyl)-N,N-dimethylmethanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N-(5-bromo-2-fluorobenzyl)-N,N-dimethylmethanediamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound is used to study the effects of halogenated benzyl derivatives on biological systems. It is also used in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. It is used as a building block in the synthesis of drug candidates with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-fluorobenzyl)-N,N-dimethylmethanediamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the bromine and fluorine atoms in the benzyl group can influence the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(5-bromo-2-fluorobenzyl)-o-methylhydroxylamine
  • N-(5-bromo-2-fluorobenzyl)cyclopentanamine
  • 2-(5-bromo-2-fluorobenzyl)benzo[b]thiophene

Comparison: N-(5-bromo-2-fluorobenzyl)-N,N-dimethylmethanediamine is unique due to its specific substitution pattern and the presence of the dimethylmethanediamine moiety. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For example, N-(5-bromo-2-fluorobenzyl)-o-methylhydroxylamine has a hydroxylamine group, which can influence its reactivity and biological activity differently. Similarly, N-(5-bromo-2-fluorobenzyl)cyclopentanamine and 2-(5-bromo-2-fluorobenzyl)benzo[b]thiophene have different structural frameworks, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C10H14BrFN2

Molecular Weight

261.13 g/mol

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]-N',N'-dimethylmethanediamine

InChI

InChI=1S/C10H14BrFN2/c1-14(2)7-13-6-8-5-9(11)3-4-10(8)12/h3-5,13H,6-7H2,1-2H3

InChI Key

WEZNOBNABAGYIE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CNCC1=C(C=CC(=C1)Br)F

Origin of Product

United States

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